DL-Tboa

Descripción

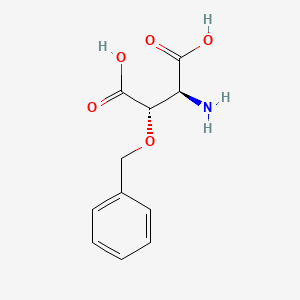

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 |

Source

|

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 |

Source

|

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of DL-TBOA

An In-depth Technical Guide on the Mechanism of Action of DL-TBOA

Introduction

DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and widely utilized pharmacological agent in neuroscience research. It functions as a competitive, non-transportable inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1][2] These transporters are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[3] By blocking this vital clearance mechanism, DL-TBOA serves as an invaluable tool for investigating the physiological roles of glutamate transporters, the dynamics of extracellular glutamate, and the pathological processes underlying excitotoxic neuronal injury.[3][4] This document provides a comprehensive overview of the mechanism of action of DL-TBOA, its quantitative pharmacology, the physiological consequences of its activity, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Competitive, Non-Transportable Inhibition

The primary function of EAATs is to remove glutamate from the synaptic cleft and extracellular space, transporting it into glial cells and neurons. This process is driven by the co-transport of sodium (Na+) ions and the counter-transport of a potassium (K+) ion, a mechanism described by the alternating access model.[5]

DL-TBOA exerts its effect by competitively binding to the glutamate binding site on the transporter protein.[6] However, unlike the natural substrate glutamate, DL-TBOA is not transported across the membrane.[4][7] Electrophysiological studies have confirmed that while DL-TBOA effectively blocks glutamate-induced currents, it does not generate any significant inward current on its own, a hallmark of a non-transportable blocker.[4][7] This action effectively locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for glutamate translocation and stalling the transport cycle.[5] The result is a rapid and significant elevation of extracellular glutamate levels.[1][7]

Quantitative Pharmacology

DL-TBOA exhibits varying affinities for the five known EAAT subtypes (EAAT1-5). It is generally most potent as an inhibitor of EAAT2, EAAT3, EAAT4, and EAAT5, with lower potency for EAAT1. The precise inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) can vary depending on the experimental system used (e.g., cell line, expression system).

| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Assay System / Reference |

| IC₅₀ | 70 µM | 6 µM | 6 µM | - | - | [3H]-d-Asp uptake in HEK293 cells[2] |

| IC₅₀ | 67 µM | 5.5 µM | - | - | - | Glutamate uptake in COS-1 cells[8] |

| Kᵢ | 42 µM | 5.7 µM | - | - | - | [14C]glutamate uptake in COS-1 cells[1][4][9] |

| Kᵢ | 2.9 µM | 2.2 µM | 9.3 µM | - | - | [3H]-d-Asp uptake in HEK293 cells[2] |

| Kᵢ | - | - | - | 4.4 µM | 3.2 µM | Electrophysiology in Xenopus oocytes[2][9] |

| Kb | 9.0 µM | 116 nM | - | - | - | Electrophysiology in Xenopus oocytes[4] |

Physiological and Pathophysiological Consequences

The primary and most immediate consequence of EAAT inhibition by DL-TBOA is the accumulation of glutamate in the extracellular space.[1] In vivo microdialysis studies in the rat hippocampus have demonstrated that local perfusion of DL-TBOA can increase extracellular glutamate levels by as much as nine-fold.[1] This rapid buildup of an excitatory neurotransmitter leads to the persistent activation of ionotropic (NMDA, AMPA) and metabotropic glutamate receptors.

This overstimulation, termed excitotoxicity, results in a cascade of deleterious downstream events, including excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal damage and cell death.[3] The neurotoxic effects of DL-TBOA can be prevented by the co-administration of glutamate receptor antagonists like MK-801 (NMDA receptor antagonist) and NBQX (AMPA receptor antagonist).[3] At a systemic level, this hyperexcitability can manifest as seizures.[1]

Key Experimental Protocols

In Vitro Radiotracer Uptake Assay

This method directly quantifies the ability of DL-TBOA to inhibit the transport of glutamate into cells expressing specific EAAT subtypes.

-

Cell Culture and Transfection: A cell line that does not endogenously express EAATs, such as COS-1 or HEK293 cells, is transiently or stably transfected with plasmid DNA encoding a specific human EAAT subtype (e.g., hEAAT1 or hEAAT2).[1][4]

-

Assay Procedure:

-

Cells are plated in multi-well plates and grown to sub-confluence.

-

On the day of the assay, cells are washed twice with a physiological buffer (e.g., modified phosphate-buffered saline containing NaCl, KCl, MgCl₂, CaCl₂, and D-glucose, pH 7.4).[1]

-

Cells are pre-incubated in the buffer at 37°C for approximately 10-15 minutes.[1]

-

The assay is initiated by adding the buffer containing a fixed concentration of radiolabeled substrate (e.g., [¹⁴C]glutamate or [³H]D-aspartate) and varying concentrations of DL-TBOA.[1][2]

-

Uptake is allowed to proceed for a short period (e.g., 10-12 minutes) at 37°C.[1]

-

The reaction is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove extracellular radiotracer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The amount of uptake in the presence of DL-TBOA is compared to control (no inhibitor) to generate dose-response curves, from which IC₅₀ values are calculated.

Electrophysiological Characterization in Xenopus Oocytes

This technique measures the electrical currents associated with transporter function and is used to confirm the non-transportable nature of DL-TBOA.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding a specific EAAT subtype and are incubated for several days to allow for protein expression in the plasma membrane.[4]

-

Two-Electrode Voltage Clamp:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level (e.g., -60 mV).[8]

-

The application of glutamate induces an inward current, which is a composite of the electrogenic movement of substrate and ions, and a ligand-gated chloride conductance.[4]

-

To test DL-TBOA, it is first applied alone. The absence of a significant induced current confirms it is not a transported substrate.[4]

-

Next, glutamate is applied in the presence of DL-TBOA. The reduction or blockade of the glutamate-induced current demonstrates the inhibitory action of DL-TBOA at the transporter.[4]

-

-

Data Analysis: Dose-response curves are constructed by measuring the inhibition of the glutamate-induced current at various concentrations of DL-TBOA to determine inhibitory constants (Kᵢ or Kb).

In Vivo Microdialysis

This method is used to measure the effect of DL-TBOA on extracellular neurotransmitter levels in the brain of a living animal.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into a specific brain region (e.g., hippocampus) of an anesthetized rat.[1]

-

Microdialysis:

-

After recovery, a microdialysis probe is inserted through the cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Molecules from the extracellular fluid diffuse across the probe's semi-permeable membrane into the aCSF.

-

Baseline samples of the outgoing fluid (dialysate) are collected to establish normal extracellular glutamate levels.

-

DL-TBOA (e.g., 500 µM) is then added to the perfusion aCSF.[1]

-

Dialysate samples are collected at regular intervals.

-

-

Sample Analysis: The concentration of glutamate, aspartate, and other amino acids in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC).[1] This allows for a direct measurement of the real-time impact of EAAT inhibition in the intact brain.

Conclusion

DL-TBOA is a potent, selective, and non-transportable competitive inhibitor of excitatory amino acid transporters. Its mechanism of action is centered on binding to the glutamate recognition site and preventing the transporter from cycling, which leads to a rapid and substantial increase in extracellular glutamate concentrations. This action triggers a cascade of excitotoxic signaling, making DL-TBOA an essential pharmacological tool for modeling and investigating hyper-glutamatergic states, seizure activity, and the fundamental roles of EAATs in maintaining central nervous system homeostasis.

References

- 1. apexbt.com [apexbt.com]

- 2. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-TBOA - Biochemicals - CAT N°: 29632 [bertin-bioreagent.com]

- 9. medchemexpress.com [medchemexpress.com]

DL-TBOA as an Excitatory Amino Acid Transporter Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and widely used pharmacological tool in neuroscience research. It serves as a competitive, non-transportable inhibitor of excitatory amino acid transporters (EAATs).[1][2] EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high fidelity of synaptic transmission.

This technical guide provides a comprehensive overview of DL-TBOA, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and a description of the signaling pathways it modulates.

Mechanism of Action

DL-TBOA exerts its inhibitory effect by competitively binding to the substrate binding site of EAATs. Unlike the natural substrate glutamate, DL-TBOA is not transported into the cell.[3] Its bulky benzyloxy group is thought to prevent the conformational change in the transporter that is necessary for translocation of the substrate across the cell membrane. This blockade of glutamate uptake leads to an accumulation of glutamate in the extracellular space, thereby potentiating the activation of both ionotropic and metabotropic glutamate receptors. DL-TBOA exhibits broad-spectrum activity against multiple EAAT subtypes.[1][2]

Quantitative Data Summary

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes. The following tables summarize the key quantitative data from various studies.

Table 1: Inhibitory Potency (IC50) of DL-TBOA on EAAT Subtypes

| EAAT Subtype | IC50 (µM) | Test System | Reference |

| EAAT1 (Glast) | 70 | COS-1 cells expressing human EAAT1 | [2] |

| EAAT2 (GLT-1) | 6 | COS-1 cells expressing human EAAT2 | [2] |

| EAAT3 (EAAC1) | 6 | COS-1 cells expressing human EAAT3 | [2] |

Table 2: Inhibitory Constant (Ki) of DL-TBOA on EAAT Subtypes

| EAAT Subtype | Ki (µM) | Test System | Reference |

| EAAT1 | 42 | COS-1 cells expressing human EAAT1 ([14C]glutamate uptake) | [3] |

| EAAT2 | 5.7 | COS-1 cells expressing human EAAT2 ([14C]glutamate uptake) | [3] |

| EAAT1 | 9.3 | HEK293 cells expressing human EAAT1 ([3H]-d-Asp uptake) | [1] |

| EAAT2 | 2.2 | HEK293 cells expressing human EAAT2 ([3H]-d-Asp uptake) | [1] |

| EAAT3 | 9.3 | HEK293 cells expressing human EAAT3 ([3H]-d-Asp uptake) | [1] |

| EAAT4 | 4.4 | Not specified | [1] |

| EAAT5 | 3.2 | Not specified | [1] |

Table 3: Electrophysiological Inhibition (Kb) of DL-TBOA on EAAT Subtypes

| EAAT Subtype | Kb (µM) | Test System | Reference |

| EAAT1 | 9.0 | Xenopus laevis oocytes expressing human EAAT1 | [3] |

| EAAT2 | 0.116 | Xenopus laevis oocytes expressing human EAAT2 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DL-TBOA.

[3H]-D-Aspartate Uptake Assay in Cultured Astrocytes

This protocol is used to measure the inhibitory effect of DL-TBOA on glutamate uptake in primary astrocyte cultures.

Materials:

-

Primary astrocyte cultures

-

[3H]-D-aspartate

-

DL-TBOA

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluency.

-

Preparation of Solutions: Prepare a stock solution of DL-TBOA in DMSO. Prepare working solutions of DL-TBOA and [3H]-D-aspartate in HBSS.

-

Pre-incubation: Wash the cells twice with warm HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of DL-TBOA or vehicle (DMSO).

-

Uptake Assay: Initiate the uptake by adding HBSS containing [3H]-D-aspartate (final concentration typically 0.1-1 µM) and the corresponding concentration of DL-TBOA.

-

Incubation: Incubate the plates at 37°C for 5-10 minutes.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to terminate the uptake.

-

Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubate for 30 minutes at room temperature.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of DL-TBOA by plotting the percentage of inhibition of [3H]-D-aspartate uptake against the concentration of DL-TBOA.

Whole-Cell Voltage Clamp Recording of EAAT-mediated Currents in Xenopus Oocytes

This protocol allows for the electrophysiological characterization of DL-TBOA's inhibitory effect on specific EAAT subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired EAAT subtype

-

DL-TBOA

-

Glutamate

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Glass microelectrodes (0.5-2 MΩ resistance)

-

Voltage-clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with the cRNA of the EAAT subtype of interest and incubate for 2-5 days at 18°C.

-

Electrode Preparation: Pull glass microelectrodes and fill with 3 M KCl.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping.

-

Recording Protocol: Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Application of Glutamate: Apply glutamate (typically 10-100 µM) to the bath to evoke an inward current mediated by the expressed EAATs.

-

Application of DL-TBOA: After establishing a stable baseline current in response to glutamate, co-apply DL-TBOA at various concentrations with glutamate.

-

Data Acquisition: Record the current responses before and during the application of DL-TBOA.

-

Data Analysis: Measure the peak amplitude of the glutamate-evoked current in the absence and presence of DL-TBOA. Calculate the percentage of inhibition and determine the Kb value by fitting the data to the appropriate dose-response curve.

In Vivo Microdialysis for Extracellular Glutamate and Aspartate Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of DL-TBOA on extracellular glutamate and aspartate levels in the brain of a freely moving rodent.

Materials:

-

Adult rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probe (e.g., 2 mm membrane length)

-

Surgical instruments

-

Artificial cerebrospinal fluid (aCSF)

-

DL-TBOA

-

HPLC system with fluorescence detection for amino acid analysis

-

o-phthalaldehyde (OPA) derivatizing agent

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sample Collection: After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 10-20 minutes.

-

Administration of DL-TBOA: Administer DL-TBOA either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-treatment Sample Collection: Continue to collect dialysate samples for a defined period after DL-TBOA administration.

-

Sample Analysis: Derivatize the amino acids in the dialysate samples with OPA and analyze the levels of glutamate and aspartate using HPLC with fluorescence detection.

-

Data Analysis: Express the post-treatment amino acid concentrations as a percentage of the baseline levels and analyze the time course of the effect of DL-TBOA.

Signaling Pathways

By inhibiting EAATs, DL-TBOA indirectly modulates neuronal signaling by increasing the concentration and residence time of glutamate in the synaptic cleft and extrasynaptic space. This leads to enhanced activation of ionotropic and metabotropic glutamate receptors.

Overview of DL-TBOA's Effect at the Glutamatergic Synapse

The following diagram illustrates the primary effect of DL-TBOA at a glutamatergic synapse.

Downstream Signaling of NMDA Receptor Activation

The increased activation of NMDA receptors by elevated glutamate levels triggers several downstream signaling cascades.

Downstream Signaling of Group I Metabotropic Glutamate Receptor Activation

Glutamate spillover from the synapse can activate perisynaptic Group I mGluRs (mGluR1 and mGluR5).

References

- 1. [PDF] Glutamate, Glutamate Receptors, and Downstream Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate Spillover in the Striatum Depresses Dopaminergic Transmission by Activating Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-TBOA in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used pharmacological tool in neuroscience research. We will delve into its core function as a glutamate transporter inhibitor, its mechanism of action, and the experimental methodologies employed to investigate its effects.

Core Function and Mechanism of Action

DL-TBOA is a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs).[1] Unlike the neurotransmitter glutamate, DL-TBOA binds to the transporter but is not translocated into the cell, thereby effectively blocking the uptake of glutamate from the extracellular space.[2][3] This blockade leads to an accumulation of extracellular glutamate, which can have profound effects on neuronal signaling and viability. DL-TBOA exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[2]

The primary function of EAATs is to maintain a low extracellular concentration of glutamate, preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[4][5] By inhibiting these transporters, DL-TBOA allows researchers to probe the physiological roles of glutamate uptake in various neural processes and pathological conditions.

The mechanism of DL-TBOA's inhibition of glutamate transport can be visualized as a competitive binding process at the glutamate binding site on the EAAT. This prevents the conformational changes necessary for glutamate translocation across the cell membrane.

Quantitative Data: Inhibitory Potency

The inhibitory effects of DL-TBOA on different EAAT subtypes have been quantified using various assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe its potency.

| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Assay Method | Reference |

| IC50 | 70 µM | 6 µM | 6 µM | - | - | - | [1][6] |

| IC50 | 67 µM | 5.5 µM | - | - | - | Glutamate Uptake in COS-1 cells | |

| Ki | 42 µM | 5.7 µM | - | - | - | [14C]glutamate Uptake in COS-1 cells | [2][6][7][8] |

| Ki | 9.3 µM | 2.2 µM | 2.9 µM | - | - | [3H]-d-Asp Uptake in HEK293 cells | |

| Ki | - | - | - | 4.4 µM | 3.2 µM | Electrophysiology in Xenopus oocytes | [1][6] |

| Kb | 9.0 µM | 116 nM | - | - | - | Electrophysiology in Xenopus oocytes | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the function of DL-TBOA.

Glutamate Uptake Assay in Cell Lines (e.g., COS-1, HEK293)

This assay measures the inhibition of radiolabeled glutamate or aspartate uptake into cells expressing specific EAAT subtypes.

Methodology:

-

Cell Culture: Culture COS-1 or HEK293 cells and transfect them with the cDNA for the human EAAT subtype of interest.

-

Preparation: Seed the transfected cells in multi-well plates. On the day of the experiment, wash the cells twice with a modified phosphate-buffered saline (137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4).[7]

-

Pre-incubation: Pre-incubate the cells in the buffer at 37°C for 12 minutes.[7]

-

Incubation: Aspirate the buffer and add 100 µl of buffer containing a fixed concentration of radiolabeled L-glutamate (e.g., 1 µM [14C]glutamate) or D-aspartate (e.g., [3H]-d-Asp) and varying concentrations of DL-TBOA.[7]

-

Termination: Incubate at 37°C for 12 minutes.[7] Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each DL-TBOA concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

Electrophysiological Recording in Xenopus Oocytes

This technique allows for the direct measurement of transporter-associated currents and their inhibition by DL-TBOA.

Methodology:

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired human EAAT subtype.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Use a two-electrode voltage-clamp amplifier to hold the oocyte at a specific membrane potential (e.g., -60 mV).

-

Substrate Application: Apply a known concentration of glutamate or aspartate to the oocyte, which will induce an inward current mediated by the expressed EAATs.

-

Inhibitor Application: Co-apply DL-TBOA with the substrate. As a competitive inhibitor, DL-TBOA will reduce the magnitude of the substrate-induced current without generating a current itself.[2]

-

Data Analysis: Measure the reduction in the current amplitude in the presence of different concentrations of DL-TBOA to determine its inhibitory constant (Ki or Kb).

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., the hippocampus of a rat).

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding brain tissue.

-

Drug Administration: Dissolve DL-TBOA in the perfusion medium (e.g., 500 µM in Ringer Krebs medium) and administer it through the microdialysis probe.[7]

-

Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) to quantify the concentrations of glutamate, aspartate, and other amino acids.[7]

Signaling Pathways and Physiological Consequences

By blocking glutamate uptake, DL-TBOA leads to an elevation of extracellular glutamate levels.[7] This has significant downstream consequences for neuronal signaling, particularly through the activation of glutamate receptors.

An important consequence of elevated extracellular glutamate is the activation of N-methyl-D-aspartate (NMDA) receptors, including those located outside of the synapse (extrasynaptic NMDA receptors).[9] This can lead to increased intracellular calcium concentrations and, in some cases, excitotoxicity and neuronal cell death.[4] The neurotoxic effects of DL-TBOA can be prevented by the co-application of NMDA receptor antagonists like MK-801 and AMPA receptor antagonists like NBQX.[4]

Under conditions of simulated ischemia (oxygen and glucose deprivation), a low, sub-toxic dose of DL-TBOA can be neuroprotective.[4] This is thought to occur by preventing the reverse operation of glutamate transporters, which can release glutamate into the extracellular space during energy failure.[4]

References

- 1. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]

- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. DL-TBOA | CAS:205309-81-5 | inhibitor of excitatory amino acid transporters | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Role of DL-TBOA in Elucidating the Function of Excitatory Amino Acid Transporters (EAATs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitatory Amino Acid Transporters (EAATs) are critical regulators of glutamatergic neurotransmission, meticulously controlling extracellular glutamate levels to prevent excitotoxicity and ensure synaptic fidelity. The development of potent and selective inhibitors has been instrumental in dissecting the complex physiology and pathophysiology of these transporters. Among these pharmacological tools, DL-threo-β-benzyloxyaspartate (DL-TBOA) has emerged as a cornerstone for foundational research. This technical guide provides an in-depth overview of the core principles of DL-TBOA's interaction with EAATs, summarizing key quantitative data, detailing essential experimental protocols for its use, and visualizing the associated biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the understanding of EAAT function in health and disease.

Introduction to Excitatory Amino Acid Transporters (EAATs)

The EAAT family in mammals comprises five subtypes, EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5, each with distinct expression patterns and functional properties.[1] EAAT1 and EAAT2 are predominantly expressed in glial cells and are responsible for the majority of glutamate uptake in the brain.[1] EAAT3, EAAT4, and EAAT5 are primarily found in neurons and exhibit more specialized roles.[1][2]

The canonical function of EAATs is the secondary active transport of glutamate and other excitatory amino acids into the cell against their concentration gradient. This process is thermodynamically coupled to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[3] In addition to this transport function, EAATs also possess a thermodynamically uncoupled anion channel activity that is gated by glutamate and sodium.[4][5] The ratio of transport to anion conductance varies significantly between subtypes, with EAAT4 and EAAT5 exhibiting a more prominent anion channel function.[5]

DL-TBOA: A Potent, Non-Transportable EAAT Inhibitor

DL-TBOA is a competitive antagonist of the glutamate binding site on EAATs.[6] A key characteristic of DL-TBOA is that it is a non-transportable blocker, meaning it binds to the transporter but is not translocated into the cell.[6][7] This property makes it an invaluable tool for isolating the effects of transporter inhibition from any potential downstream intracellular effects of the inhibitor itself. DL-TBOA exhibits broad-spectrum activity against all EAAT subtypes, albeit with varying potencies.[6][8] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors further solidifies its utility in specifically probing transporter function.[6][9]

Quantitative Analysis of DL-TBOA-EAAT Interactions

The affinity and inhibitory potency of DL-TBOA for different EAAT subtypes have been extensively characterized using various experimental paradigms. The following tables summarize the key quantitative data from foundational studies.

| EAAT Subtype | IC₅₀ (μM) | Experimental System | Reference |

| EAAT1 | 70 | COS-1 cells expressing human EAAT1 | [8] |

| EAAT2 | 6 | COS-1 cells expressing human EAAT2 | [8] |

| EAAT3 | 6 | Not specified | [8] |

| EAAT1 | ~2 (for [³H]-D-Asp uptake) | HCT116 and LoVo cells | [10] |

| EAAT2 | ~2 (for [³H]-D-Asp uptake) | HCT116 and LoVo cells | [10] |

Table 1: IC₅₀ values of DL-TBOA for EAAT subtypes.

| EAAT Subtype | Kᵢ (μM) | Experimental System | Reference |

| EAAT1 | 42 | COS-1 cells expressing human EAAT1 ([¹⁴C]glutamate uptake) | [8][9] |

| EAAT2 | 5.7 | COS-1 cells expressing human EAAT2 ([¹⁴C]glutamate uptake) | [8][9] |

| EAAT4 | 4.4 | Competitive binding assay | [6][8] |

| EAAT5 | 3.2 | Competitive binding assay | [6][8] |

| EAAT1 | 9.3 | HEK293 cells expressing human EAAT1 ([³H]-D-Asp uptake) | [6] |

| EAAT2 | 2.2 | HEK293 cells expressing human EAAT2 ([³H]-D-Asp uptake) | [6] |

| EAAT3 | 9.3 | HEK293 cells expressing human EAAT3 ([³H]-D-Asp uptake) | [6] |

| EAAT5 | 0.4 ± 0.1 | Inhibition of leak anion current |

Table 2: Kᵢ values of DL-TBOA for EAAT subtypes.

| EAAT Subtype | Kₘ (μM) | Assay Type | Reference |

| EAAT1 | 2.8 | FLIPR Membrane Potential (FMP) assay | [6] |

| EAAT2 | 0.59 | FLIPR Membrane Potential (FMP) assay | [6] |

| EAAT3 | 1.8 | FLIPR Membrane Potential (FMP) assay | [6] |

Table 3: Apparent affinity (Kₘ) values determined in a membrane potential assay.

| EAAT Subtype | Kₑ (nM) | Experimental System | Reference |

| EAAT1 | 9.0 | Xenopus laevis oocytes expressing human EAAT1 | [9] |

| EAAT2 | 116 | Xenopus laevis oocytes expressing human EAAT2 | [9] |

Table 4: Kₑ values of DL-TBOA determined by electrophysiological recordings.

Experimental Protocols for Studying DL-TBOA and EAATs

The following sections provide detailed methodologies for key experiments used to characterize the interaction between DL-TBOA and EAATs.

Radiolabeled Substrate Uptake Assay

This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, such as [³H]-D-aspartate or [¹⁴C]-glutamate, into cells expressing the transporters.

Objective: To determine the inhibitory potency (IC₅₀) or inhibition constant (Kᵢ) of DL-TBOA on specific EAAT subtypes.

Materials:

-

Cell line expressing the EAAT subtype of interest (e.g., HEK293, COS-1)

-

Cell culture reagents

-

Radiolabeled substrate ([³H]-D-aspartate or [¹⁴C]-glutamate)

-

DL-TBOA stock solution

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Scintillation fluid

-

Scintillation counter

-

96-well microplates

Procedure:

-

Cell Culture and Seeding: Culture cells expressing the target EAAT subtype under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Reagents: Prepare serial dilutions of DL-TBOA in assay buffer. Prepare the radiolabeled substrate solution in assay buffer at the desired final concentration.

-

Equilibration: Gently wash the cells with assay buffer to remove culture medium. Add assay buffer to each well and incubate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C) to allow the cells to equilibrate.

-

Inhibition: Remove the equilibration buffer and add the different concentrations of DL-TBOA to the wells. Include a vehicle control (no inhibitor) and a positive control for maximal inhibition (a saturating concentration of a known inhibitor). Incubate for a defined period (e.g., 10-20 minutes).

-

Uptake Initiation: Add the radiolabeled substrate to all wells to initiate the uptake reaction.

-

Uptake Termination: After a specific incubation time (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer. This step is critical to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells in the wells (e.g., with a lysis buffer or distilled water). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of substrate taken up by the cells. Plot the percentage of inhibition against the logarithm of the DL-TBOA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique allows for the direct measurement of the currents associated with EAAT activity, including both the stoichiometric transport current and the uncoupled anion conductance.

Objective: To characterize the electrophysiological effects of DL-TBOA on EAAT-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the EAAT subtype of interest

-

Microinjection setup

-

Electrophysiology rig (amplifier, micromanipulators, perfusion system)

-

Borosilicate glass capillaries for pulling electrodes

-

Recording solutions (extracellular and intracellular)

-

DL-TBOA stock solution

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the cRNA encoding the target EAAT subtype into the oocytes and incubate for 2-5 days to allow for protein expression.

-

Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the extracellular solution.

-

Whole-Cell Configuration: Approach the oocyte with the recording pipette and form a giga-ohm seal with the membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Current Recording: Clamp the oocyte at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit EAAT-mediated currents.

-

Drug Application: Apply glutamate to the oocyte to activate the transporters and record the resulting current. After establishing a stable baseline response, co-apply DL-TBOA with glutamate to observe its inhibitory effect. Wash out the drugs to ensure reversibility.

-

Anion Current Measurement: To specifically measure the uncoupled anion current, the ionic composition of the recording solutions can be manipulated (e.g., by replacing Cl⁻ with a less permeable anion).

-

Data Analysis: Analyze the recorded currents to determine the extent of inhibition by DL-TBOA. Dose-response curves can be generated to calculate the IC₅₀ or Kᵢ for the blockade of the transport or anion currents.

Visualizing the Impact of DL-TBOA

Signaling Pathways and Mechanisms

The following diagrams illustrate the fundamental mechanisms of EAAT function and how DL-TBOA intervenes.

Caption: Competitive inhibition of EAAT by DL-TBOA.

Caption: Blockade of EAAT anion channel by DL-TBOA.

Experimental Workflows

The following diagrams outline the logical flow of the key experimental protocols.

Caption: Workflow for radiolabeled substrate uptake assay.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

DL-TBOA has proven to be an indispensable pharmacological tool for the foundational study of Excitatory Amino Acid Transporters. Its properties as a potent, competitive, and non-transportable inhibitor have allowed researchers to precisely dissect the roles of EAATs in regulating synaptic transmission, neuronal excitability, and cellular metabolism. The quantitative data and experimental protocols detailed in this guide provide a solid framework for the continued investigation of EAAT function. As research progresses towards the development of novel therapeutics for neurological disorders where EAAT dysfunction is implicated, the foundational knowledge gained through the use of DL-TBOA will undoubtedly continue to be of paramount importance. Future research may focus on developing subtype-selective inhibitors to further unravel the specific contributions of each EAAT to brain function and disease.

References

- 1. Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. scribd.com [scribd.com]

- 8. Apo state pore opening as functional basis of increased EAAT anion channel activity in episodic ataxia 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Comprehensive Technical Guide on its Discovery, Mechanism, and Significance as a Pan-Excitatory Amino Acid Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent, non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs), has become an indispensable tool in neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted significance of DL-TBOA. We will explore its mechanism of action, subtype selectivity, and its application in elucidating the physiological and pathological roles of glutamate transport. This document consolidates quantitative data on its inhibitory potency, details key experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Synthesis

DL-TBOA was developed as a novel derivative of DL-threo-β-hydroxyaspartate, a known glutamate transporter inhibitor.[1] The addition of a benzyloxy group significantly enhanced its potency and stability compared to its predecessors.[1][2] The synthesis of DL-TBOA can be achieved through various methods, with chemoenzymatic approaches offering a stereoselective and efficient route.

A notable chemoenzymatic synthesis involves a three-step process starting from dimethyl acetylenedicarboxylate. This method utilizes engineered methylaspartate ammonia lyase variants for the asymmetric amination of a 2-benzyloxyfumarate derivative, yielding the desired L-threo-3-benzyloxyaspartate (the more active enantiomer of the racemic DL-TBOA mixture) with high stereoselectivity.[2]

Mechanism of Action

DL-TBOA functions as a competitive, non-transportable inhibitor of all known subtypes of excitatory amino acid transporters (EAATs).[3][4] EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[5]

The transport cycle of EAATs involves the binding of glutamate and co-transported ions (Na⁺, H⁺) from the extracellular space, followed by a conformational change that releases the substrates into the cytoplasm. A subsequent counter-transport of K⁺ resets the transporter to its outward-facing conformation. DL-TBOA binds to the glutamate binding site on the extracellular side of the transporter but is not translocated across the membrane.[6][7] This competitive binding prevents the binding of glutamate and locks the transporter in an outward-facing conformation, thereby inhibiting the entire transport cycle.[6]

Quantitative Data on Inhibitory Potency

The inhibitory activity of DL-TBOA has been quantified across various EAAT subtypes using different experimental assays. The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values.

| EAAT Subtype | IC₅₀ (µM) | Reference(s) |

| EAAT1 (G LAST) | 70 | [3][5][8] |

| EAAT2 (GLT-1) | 6 | [3][5][8] |

| EAAT3 (EAAC1) | 6 | [3][8] |

Table 1: IC₅₀ Values of DL-TBOA for Human EAAT Subtypes

| EAAT Subtype | Kᵢ (µM) | Assay Conditions | Reference(s) |

| hEAAT1 | 42 | [¹⁴C]glutamate uptake in COS-1 cells | [1][2][5] |

| hEAAT2 | 5.7 | [¹⁴C]glutamate uptake in COS-1 cells | [1][2][5] |

| hEAAT1 | 2.9 | [³H]-d-Asp uptake in HEK293 cells | [3][9] |

| hEAAT2 | 2.2 | [³H]-d-Asp uptake in HEK293 cells | [3][9] |

| hEAAT3 | 9.3 | [³H]-d-Asp uptake in HEK293 cells | [3][9] |

| EAAT4 | 4.4 | Not specified | [3][9] |

| EAAT5 | 3.2 | Not specified | [3][9] |

Table 2: Kᵢ Values of DL-TBOA for EAAT Subtypes

| EAAT Subtype | Kₑ (µM) | Assay Conditions | Reference(s) |

| hEAAT1 | 9.0 | Electrophysiology in Xenopus oocytes | [1][2] |

| hEAAT2 | 0.116 | Electrophysiology in Xenopus oocytes | [1][2] |

Table 3: Kₑ Values of DL-TBOA Determined by Electrophysiology

Significance in Research and Drug Development

DL-TBOA's broad-spectrum inhibition of EAATs has made it a critical tool for investigating the roles of glutamate transporters in various physiological and pathological processes.

-

Neurotransmission: By blocking glutamate uptake, DL-TBOA allows researchers to study the consequences of elevated extracellular glutamate levels on synaptic transmission and plasticity.[10][11][12] This has been instrumental in understanding glutamate spillover and the activation of extrasynaptic receptors.

-

Excitotoxicity and Neurodegeneration: DL-TBOA can induce excitotoxic cell death by preventing the clearance of glutamate, providing a model to study the mechanisms underlying neurodegenerative diseases where glutamate transport is impaired.[13] Conversely, under ischemic conditions where transporters can operate in reverse, partial inhibition with DL-TBOA has shown neuroprotective effects by reducing glutamate release.[13]

-

Drug Discovery: DL-TBOA serves as a reference compound in the development of more potent and subtype-selective EAAT inhibitors. The structural backbone of DL-TBOA has inspired the synthesis of numerous analogs with improved pharmacological profiles.

Detailed Experimental Protocols

Radiolabeled Substrate Uptake Assay

This assay measures the inhibition of radiolabeled glutamate or aspartate uptake into cells expressing specific EAAT subtypes.

Protocol:

-

Cell Culture and Plating: Culture HEK293 or COS-1 cells stably or transiently expressing the EAAT subtype of interest. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Solutions: Prepare a stock solution of DL-TBOA in a suitable solvent (e.g., DMSO). Prepare serial dilutions of DL-TBOA in the assay buffer (e.g., modified phosphate-buffered saline containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1mM MgCl₂, 1mM CaCl₂, and 10 mM D-glucose, pH 7.4). Prepare the radiolabeled substrate (e.g., [³H]D-Aspartate or [¹⁴C]Glutamate) in the assay buffer.

-

Assay Procedure:

-

Wash the cells twice with the assay buffer.

-

Pre-incubate the cells with varying concentrations of DL-TBOA or vehicle for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Incubate for a specific time (e.g., 10-12 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

-

Measurement and Analysis:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine non-specific uptake in the presence of a saturating concentration of a non-radiolabeled substrate.

-

Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the DL-TBOA concentration to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.[14]

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the currents associated with EAAT activity and their inhibition by DL-TBOA.

Protocol:

-

Oocyte Preparation and Injection:

-

Surgically remove ovarian lobes from a female Xenopus laevis.

-

Isolate and defolliculate oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the desired EAAT subtype.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition and Analysis:

-

Record the baseline holding current.

-

Apply a saturating concentration of glutamate to induce a maximal inward current.

-

After washout, co-apply glutamate with varying concentrations of DL-TBOA.

-

Measure the reduction in the glutamate-induced current in the presence of DL-TBOA.

-

Plot the fractional inhibition of the current against the DL-TBOA concentration to determine the IC₅₀ or Kₑ value.[5]

-

Organotypic Hippocampal Slice Cultures and Cell Death Assay

This ex vivo model allows for the study of the effects of DL-TBOA on neuronal viability in a preparation that preserves the tissue architecture of the hippocampus.

Protocol:

-

Slice Culture Preparation:

-

Isolate hippocampi from postnatal day 6-9 rat or mouse pups.[3][10]

-

Prepare 350-400 µm thick transverse slices using a McIlwain tissue chopper or a vibratome.

-

Place the slices on semiporous membrane inserts in 6-well plates containing culture medium.[1][8]

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

-

-

DL-TBOA Treatment and Cell Death Quantification:

-

After a period of stabilization in culture (e.g., 7-10 days), treat the slices with varying concentrations of DL-TBOA for a specified duration (e.g., 48 hours).

-

To quantify cell death, incubate the slices with a fluorescent marker for cell death, such as propidium iodide (PI).

-

Acquire fluorescent images of the slices using a fluorescence microscope.

-

Quantify the PI fluorescence intensity in different hippocampal subregions (e.g., CA1, CA3, DG) to determine the extent of cell death.

-

Co-application with glutamate receptor antagonists (e.g., NBQX and MK-801) can be used to confirm that the observed cell death is due to excitotoxicity.[13]

-

Conclusion

DL-TBOA has proven to be a cornerstone pharmacological tool in the study of glutamatergic neuroscience. Its potent, non-transportable, and broad-spectrum inhibitory action on EAATs has enabled significant advancements in our understanding of glutamate homeostasis in health and disease. The detailed methodologies and compiled quantitative data presented in this guide are intended to facilitate its effective use in future research and to serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of the glutamatergic system and to develop novel therapeutics for neurological disorders.

References

- 1. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]

- 2. Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 10. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. | Semantic Scholar [semanticscholar.org]

A Preliminary Investigation of DL-TBOA in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation of DL-Threo-β-benzyloxyaspartate (DL-TBOA) in neuronal cultures. DL-TBOA is a potent and widely used pharmacological tool for studying the roles of excitatory amino acid transporters (EAATs) in neuronal function and pathology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts of DL-TBOA Action

DL-TBOA is a competitive, non-transportable antagonist of glutamate transporters. This means it binds to the transporters but is not carried into the cell, effectively blocking the uptake of glutamate from the extracellular space.[1] The primary consequence of this action in neuronal cultures is an increase in the extracellular concentration of glutamate, the principal excitatory neurotransmitter in the central nervous system.[1][2] This accumulation of glutamate can lead to the overactivation of glutamate receptors, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders.[3][4]

Under normal physiological conditions, glutamate transporters, such as GLAST and GLT-1, are predominantly expressed by astrocytes and are crucial for maintaining low extracellular glutamate levels.[3] By inhibiting these transporters, DL-TBOA provides a valuable model for studying the consequences of impaired glutamate homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DL-TBOA's effects derived from various in vitro studies.

Table 1: Inhibitory Potency of DL-TBOA on Human Excitatory Amino Acid Transporters (EAATs)

| Transporter Subtype | IC50 Value (μM) | K_i_ Value (μM) | K_m_ Value (μM) (FMP Assay) |

| EAAT1 (GLAST) | 70 | 2.9 | 2.8 |

| EAAT2 (GLT-1) | 6 | 2.2 | 0.59 |

| EAAT3 (EAAC1) | 6 | 9.3 | 1.8 |

| EAAT4 | - | 4.4 | - |

| EAAT5 | - | 3.2 | - |

Data sourced from Tocris Bioscience and Jabaudon et al., 1999.[1]

Table 2: Neurotoxic Effects of DL-TBOA in Organotypic Hippocampal Slice Cultures

| Hippocampal Region | EC50 Value for Cell Death (μM) |

| CA1 | ~40 |

| CA3 | ~45 |

| Dentate Gyrus | ~38-48 |

Data represents the concentration of DL-TBOA that induces 50% of the maximal cell death after 48 hours of exposure, as measured by propidium iodide uptake.[3]

Table 3: Electrophysiological and Neurochemical Effects of DL-TBOA

| Parameter | Concentration of DL-TBOA | Observed Effect | Neuronal Culture Type |

| Extracellular Glutamate | 10 µM | Two-fold increase from 61 ± 4 to 220 ± 3 nM after 15 minutes.[5] | Rat Hippocampal Slices |

| NMDAR-mediated Current | 200 µM | Rapid activation in CA3 pyramidal neurons.[1] | Rat Organotypic Hippocampal Slices |

| Astrocyte Transporter Current | 30 µM | Four-fold decrease in amplitude.[6] | Rat Hippocampal Slices |

| NMDAR EPSC Amplitude | 30 µM | 117 ± 7% of control.[7] | Rat Hippocampal Slices |

| NMDAR EPSC Decay Time | 30 µM | 147 ± 34% of control.[7] | Rat Hippocampal Slices |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DL-TBOA in neuronal cultures.

Induction of Excitotoxicity in Organotypic Hippocampal Slice Cultures

This protocol is adapted from studies investigating the neurotoxic effects of DL-TBOA.[3]

a. Preparation of Organotypic Hippocampal Slice Cultures:

-

Dissect hippocampi from P8-P12 rat pups in ice-cold Gey's balanced salt solution supplemented with glucose.

-

Cut 400 µm thick transverse slices using a McIlwain tissue chopper.

-

Transfer the slices to porous membrane inserts in a 6-well plate containing culture medium (e.g., 50% MEM, 25% Hank's balanced salt solution, 25% horse serum, supplemented with glucose and L-glutamine).

-

Incubate at 37°C in a 5% CO2 humidified atmosphere for 7-10 days before experimentation.

b. DL-TBOA Treatment and Assessment of Cell Death:

-

Prepare stock solutions of DL-TBOA in an appropriate solvent (e.g., water or DMSO).

-

On the day of the experiment, replace the culture medium with a fresh medium containing the desired final concentrations of DL-TBOA (e.g., ranging from 10 µM to 100 µM).

-

To quantify cell death, add propidium iodide (PI) to the culture medium at a final concentration of 5 µg/mL. PI is a fluorescent dye that enters cells with compromised membranes.

-

Incubate the slices for 48 hours.

-

Capture fluorescent images of the slices using a fluorescence microscope.

-

Quantify the PI fluorescence intensity in different hippocampal regions using image analysis software.

Measurement of Extracellular Glutamate Levels

This protocol describes how to measure changes in extracellular glutamate following the application of DL-TBOA using high-performance liquid chromatography (HPLC).[8]

a. Cell Culture and Treatment:

-

Plate primary neuronal/glial co-cultures or organotypic slices as described previously.

-

Allow the cultures to mature for at least 21 days in vitro.[8]

-

On the day of the experiment, gently wash the cultures with a balanced salt solution.

-

Incubate the cultures with a solution containing 10 µM DL-TBOA for a defined period (e.g., 20 minutes).[8]

-

Collect the supernatant (extracellular medium) for analysis.

b. HPLC Analysis:

-

Derivatize the amino acids in the collected supernatant using a fluorescent tagging agent (e.g., o-phthaldialdehyde).

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Separate the amino acids using a gradient elution protocol.

-

Detect the fluorescently labeled amino acids using a fluorescence detector.

-

Quantify the glutamate concentration by comparing the peak area to a standard curve of known glutamate concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by DL-TBOA and a typical experimental workflow.

Caption: Signaling pathway of DL-TBOA-induced excitotoxicity.

Caption: General experimental workflow for studying DL-TBOA in neuronal cultures.

Conclusion

DL-TBOA is an indispensable tool for elucidating the roles of glutamate transporters in neuronal health and disease. By competitively inhibiting glutamate uptake, it allows for the controlled study of excitotoxicity and the downstream signaling pathways involved in neuronal cell death. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own investigations into the complex mechanisms of glutamate homeostasis. Further research building upon these preliminary findings will be crucial for developing therapeutic strategies for neurological disorders characterized by excitotoxic damage.

References

- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells | Journal of Neuroscience [jneurosci.org]

- 7. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-TBOA: Properties, Characteristics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), DL-TBOA plays a crucial role in elucidating the physiological and pathological functions of glutamate uptake. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of DL-TBOA. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of its mechanism of action and experimental workflows to facilitate its effective use in a laboratory setting.

Core Properties and Characteristics

DL-TBOA is a synthetic derivative of aspartic acid characterized by the addition of a benzyloxy group. This structural modification confers its potent inhibitory activity against EAATs.

| Property | Value | Reference |

| Chemical Name | DL-threo-β-Benzyloxyaspartic acid | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO (>100 mM), sparingly soluble in water (approx. 5 mM with gentle warming) | [3][4] |

| Storage | Desiccate at -20°C | [3][4] |

| Purity | ≥98% (HPLC) | [1] |

Mechanism of Action

DL-TBOA functions as a competitive antagonist at the glutamate binding site of all five known subtypes of excitatory amino acid transporters (EAAT1-5).[1][4][5] Unlike the natural substrate glutamate, DL-TBOA is not transported into the cell, making it a pure blocker of uptake.[2][6] This blockade leads to an accumulation of extracellular glutamate, a property that is instrumental in studying the consequences of impaired glutamate clearance in various neurological conditions.[6] DL-TBOA exhibits high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[2][4]

Signaling Pathway: Competitive Inhibition of EAATs by DL-TBOA

Caption: Competitive inhibition of EAAT by DL-TBOA.

Quantitative Pharmacological Data

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes. This data is crucial for designing experiments and interpreting results.

| EAAT Subtype | Inhibition Constant (Kᵢ) | IC₅₀ Value | Reference |

| EAAT1 (GLAST) | 42 µM ([¹⁴C]glutamate uptake in COS-1 cells) | 70 µM | [2][5][7] |

| 9.3 µM ([³H]-d-Asp uptake in HEK293 cells) | [1] | ||

| EAAT2 (GLT-1) | 5.7 µM ([¹⁴C]glutamate uptake in COS-1 cells) | 6 µM | [2][5][7] |

| 2.2 µM ([³H]-d-Asp uptake in HEK293 cells) | [1] | ||

| EAAT3 (EAAC1) | 9.3 µM ([³H]-d-Asp uptake in HEK293 cells) | 6 µM | [1][5] |

| EAAT4 | 4.4 µM | [1][5] | |

| EAAT5 | 3.2 µM | [1][5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving DL-TBOA.

Radiolabeled Glutamate Uptake Assay in HEK293 Cells

This assay measures the inhibition of glutamate transport into cells expressing a specific EAAT subtype.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DL-TBOA in In Vitro Glutamate Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and widely used inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). These transporters, crucial for maintaining low extracellular glutamate concentrations, play a significant role in terminating glutamatergic neurotransmission and preventing excitotoxicity. DL-TBOA acts as a competitive, non-transportable blocker of all EAAT subtypes (EAAT1-5), making it an invaluable tool for studying glutamate uptake mechanisms and the physiological consequences of their inhibition.[1][2][3] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors ensures targeted investigation of transporter function.[2][4]

These application notes provide detailed protocols for utilizing DL-TBOA in in vitro glutamate uptake assays, covering methodologies for cultured cells and synaptosomes, data analysis, and visualization of the underlying biological and experimental processes.

Mechanism of Action

DL-TBOA competitively binds to the glutamate binding site on EAATs but is not translocated across the membrane.[3][5] This blocks the uptake of glutamate and other substrates like D-aspartate. The inhibition of glutamate transport leads to an accumulation of extracellular glutamate, which can be measured directly or indirectly to assess transporter activity.

Quantitative Data: Inhibitory Potency of DL-TBOA

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values reported in the literature.

| Transporter Subtype | IC50 (μM) | Ki (μM) | Cell System/Assay Condition |

| EAAT1 (Glast) | 70[1][2][6][7] | 42 ([14C]glutamate uptake in COS-1 cells)[6][7][8] | COS-1 cells, HEK293 cells |

| EAAT2 (GLT-1) | 6[1][2][7] | 5.7 ([14C]glutamate uptake in COS-1 cells)[6][7][8] | COS-1 cells, HEK293 cells |

| EAAT3 (EAAC1) | 6[1][2][7] | 9.3 ([3H]-d-Asp uptake in HEK293 cells)[1] | HEK293 cells |

| EAAT4 | - | 4.4[1][2][7] | Competitive binding assay |

| EAAT5 | - | 3.2[1][2][7] | Competitive binding assay |

Signaling Pathway: The Glutamate Uptake Cycle

The uptake of one molecule of glutamate by EAATs is an electrogenic process coupled to the co-transport of three Na⁺ ions and one H⁺ ion into the cell, and the counter-transport of one K⁺ ion out of the cell. This ion exchange maintains the electrochemical gradients necessary for transporter function.

References

- 1. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Application Notes and Protocols for DL-TBOA in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and selective blocker of excitatory amino acid transporters (EAATs), in electrophysiology experiments involving acute brain slices. DL-TBOA is an invaluable tool for investigating the roles of glutamate transporters in synaptic transmission, plasticity, and excitotoxicity.[1][2][3]

Introduction to DL-TBOA

DL-TBOA is a competitive, non-transportable antagonist of EAATs.[2][4][5] This characteristic is crucial as it blocks the reuptake of glutamate from the synaptic cleft without inducing glutamate release through heteroexchange, a confounding factor with some other EAAT inhibitors.[4] DL-TBOA exhibits high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1][2] Its stability in solution makes it a reliable tool for prolonged electrophysiological recordings.[1]

The primary mechanism of action of DL-TBOA involves the inhibition of glutamate uptake by both neuronal and glial transporters.[6] This leads to an accumulation of extracellular glutamate, which can potentiate signaling at certain glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), and can be used to study the consequences of impaired glutamate clearance.[4][7]

Quantitative Effects of DL-TBOA on Electrophysiological Parameters

The application of DL-TBOA in slice recordings produces a range of quantifiable effects on synaptic transmission and neuronal activity. The following table summarizes key findings from published research.

| Parameter | Brain Region | Concentration | Effect | Reference |

| fEPSP Slope | Rat Hippocampus (CA1) | 50 µM | Decrease to 67% of baseline | [6][8] |

| Astrocytic Depolarization (Peak Amplitude) | Rat Hippocampus | 50 µM | Increase from 1.04 mV to 1.61 mV | [8] |

| Synaptically Evoked NMDA Current (Peak Amplitude) | Rat Hippocampus (CA1) | 50 µM | Significant Increase | [8] |

| Extracellular Glutamate Concentration | Rat Hippocampus | 50 µM | Increase from ~61 nM to ~220 nM | [6][8] |

| mIPSC Frequency | Mouse Cerebellum (Purkinje Neurons) | 100 µM | Increase to ~132% of control | [7] |

| sIPSC and eIPSC Amplitude | Mouse Cerebellum (Purkinje Neurons) | 100 µM | Decrease | [7] |

| Cell Death (EC50) | Rat Hippocampal Slice Cultures (48h exposure) | 38-48 µM | Significant cell death | [9] |

Signaling Pathway: Glutamate Transport and DL-TBOA Inhibition

The following diagram illustrates the fundamental process of glutamate reuptake by EAATs located on glial cells and neurons and its subsequent inhibition by DL-TBOA.

Caption: Glutamate reuptake by EAATs and its blockade by DL-TBOA.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is a generalized procedure and may require optimization based on the specific brain region and animal age.

-

Anesthesia and Perfusion:

-

Brain Extraction and Slicing:

-

Recovery:

Electrophysiological Recording with DL-TBOA Application

The following diagram outlines the general workflow for an electrophysiology experiment incorporating DL-TBOA.

Caption: Experimental workflow for electrophysiology with DL-TBOA.

Detailed Protocol:

-

Slice Placement:

-

Transfer a single brain slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min.[13]

-

-

Recording Configuration:

-

Obtain whole-cell patch-clamp or field potential recordings from the neuron or brain region of interest.

-

For whole-cell recordings, allow the cell to stabilize for several minutes after establishing the gigaohm seal and breaking into the cell.[13]

-

-

Baseline Recording:

-

Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents (EPSCs), field excitatory postsynaptic potentials (fEPSPs), or spontaneous activity) for a stable period (e.g., 10-20 minutes).

-

-

DL-TBOA Application:

-

Prepare a stock solution of DL-TBOA in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 1000x).[14]

-

Dilute the stock solution into the recording aCSF to the final desired concentration (typically ranging from 10 µM to 200 µM).[7][8][9][15]

-

Switch the perfusion to the aCSF containing DL-TBOA.

-

-

Recording Effects:

-

Continuously record the electrophysiological parameters of interest to observe the effects of EAAT blockade. The onset of the effect will depend on the perfusion rate and the concentration of DL-TBOA.

-

-

Washout (Optional):

-

To test for reversibility, switch the perfusion back to the control aCSF without DL-TBOA and continue recording.

-

-

Data Analysis:

-

Analyze the recorded data to quantify the changes in synaptic parameters (e.g., amplitude, frequency, decay kinetics) before, during, and after DL-TBOA application.

-

Important Considerations

-

Concentration: The effective concentration of DL-TBOA can vary depending on the brain region, slice thickness, and the specific EAAT subtypes being targeted. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment.

-

Excitotoxicity: Prolonged application of high concentrations of DL-TBOA can lead to excitotoxic cell death due to excessive glutamate accumulation.[9] This is an important consideration for long-term recording experiments.

-

Solvent Control: If using a solvent like DMSO to dissolve DL-TBOA, ensure that a vehicle control experiment is performed to rule out any effects of the solvent itself.[14]

-

Off-target Effects: While DL-TBOA is highly selective for EAATs, it is always good practice to be aware of potential off-target effects, although none have been significantly reported for glutamate receptors.[1]